molecular formula C23H28O8 B14730732 Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate CAS No. 6327-58-8

Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate

Cat. No.: B14730732
CAS No.: 6327-58-8
M. Wt: 432.5 g/mol
InChI Key: AZRBKXQAGRLIPZ-UHFFFAOYSA-N
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Description

Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate is a complex organic compound that features a benzodioxole ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate involves its interaction with biological targets such as enzymes and receptors. The compound’s benzodioxole ring and trimethoxyphenyl group allow it to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring structure and have similar chemical properties.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group exhibit similar reactivity and biological activity.

Uniqueness: Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate is unique due to its combination of the benzodioxole ring and trimethoxyphenyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6327-58-8

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[1,3-benzodioxol-5-yl-hydroxy-(3,4,5-trimethoxyphenyl)methyl]butanoate

InChI

InChI=1S/C23H28O8/c1-6-16(22(24)29-7-2)23(25,14-8-9-17-18(10-14)31-13-30-17)15-11-19(26-3)21(28-5)20(12-15)27-4/h8-12,16,25H,6-7,13H2,1-5H3

InChI Key

AZRBKXQAGRLIPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(C1=CC2=C(C=C1)OCO2)(C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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